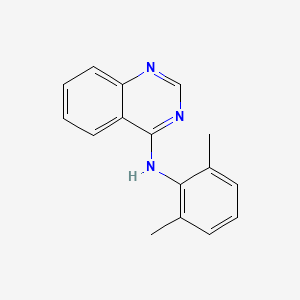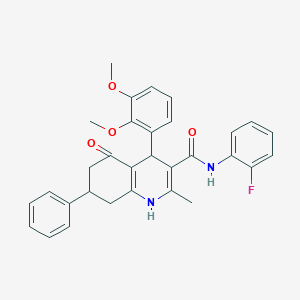![molecular formula C17H22N4O4 B11638198 6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638198.png)
6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane: , also known by its IUPAC name, is a complex organic compound with the following chemical formula:
C12H22N
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2,2-dimethyl-N-(3-methylphenyl)propanamide (a precursor) with 2-nitrotricyclo[3.3.1.1(3,7)]decane . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of our target compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Temperature, pressure, and reaction time are carefully controlled to optimize yield.
Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories. Large-scale production would require further optimization and cost-effective methods.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions due to its nitro groups.
Substitution: It is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro groups may yield corresponding amines.
- Nitric acid (
Oxidation: HNO3
) or other oxidizing agents.Substitution: Alkyl halides or other nucleophiles.
Hydrogen gas (Reduction: H2
) with a suitable catalyst.Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro groups leads to the corresponding amines.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Stable Nitro Compound: Its stability makes it useful for studying reaction mechanisms.
Biological Activity: Investigated for potential biological activity (e.g., antimicrobial, antiviral).
Drug Development: May serve as a scaffold for drug design.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an active area of research. its stability and structural features suggest potential interactions with biological targets.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H22N4O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6,6-dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C17H22N4O4/c1-12-6-4-5-7-13(12)14-18-8-16(20(22)23)9-19(14)11-17(10-18,21(24)25)15(16,2)3/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
LTNOVTVITUYIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2N3CC4(CN2CC(C3)(C4(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1,3-Benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11638116.png)

![5-(4-bromophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638123.png)
![ethyl N-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]carbamate](/img/structure/B11638130.png)
![ethyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638132.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B11638146.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11638152.png)

![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11638156.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11638170.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11638184.png)
![N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11638191.png)
